

Diethanolamine and its Derivatives: A Technical Guide to Biological Activity and Applications

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Abstract

Diethanolamine (DEA), a secondary amine and a diol, and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities and diverse applications in pharmaceuticals and beyond. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of DEA and its derivatives. We explore their antimicrobial, anti-inflammatory, and anticancer properties, supported by quantitative data from recent studies. Detailed experimental protocols for key biological assays are provided to facilitate reproducible research. Furthermore, this guide illustrates the critical signaling pathways influenced by these compounds, including the mechanism of DEA-induced choline deficiency and apoptotic pathways, through clear, structured diagrams. This document aims to be a comprehensive resource for researchers and professionals in drug discovery and development, highlighting the therapeutic potential and toxicological considerations of this important chemical family.

Introduction

Diethanolamine (DEA) is an organic compound widely used in various industrial and consumer products, including cosmetics, detergents, and as a corrosion inhibitor.[1][2] Its derivatives, formed through reactions involving its secondary amine and hydroxyl groups, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[3] These activities range from antimicrobial and anti-inflammatory to potential



anticancer effects, making them promising candidates for drug development.[3][4] This guide delves into the core biological activities of **diethanolamine** and its derivatives, presenting key data, experimental methodologies, and mechanistic insights relevant to researchers in the field.

Physicochemical Properties of Diethanolamine

A foundational understanding of the physicochemical properties of the parent compound, **diethanolamine**, is crucial for the synthesis and evaluation of its derivatives.

Property	Value	Reference
Molecular Formula	C4H11NO2	[5]
Molecular Weight	105.14 g/mol	[5]
Appearance	Deliquescent prisms or viscous liquid	[5]
Melting Point	28 °C	[5]
Boiling Point	268.8 °C	[5]
Density	1.0940 g/cm ³ at 25 °C	[5]
Solubility	Miscible with water, methanol, acetone, ethanol	[5]
logP	-1.43	[5]
рКа	8.96	[6]

Synthesis of Diethanolamine Derivatives

The synthesis of biologically active **diethanolamine** derivatives often involves the modification of the secondary amine or the two hydroxyl groups. Common synthetic strategies include N-alkylation, acylation, and condensation reactions to produce a wide array of structures, including Schiff bases, amides, and esters.

General Synthesis of N-Substituted Diethanolamine Derivatives



A common method for synthesizing N-substituted **diethanolamine** derivatives involves the reaction of **diethanolamine** with an appropriate alkylating or acylating agent.

Experimental Protocol: Synthesis of N-cyanomethyl-diethanolamine

- Dissolve 2.5 g of **diethanolamine** and 7 mL of triethylamine in 15 mL of methanol.
- While stirring and cooling the solution, add 3.9 g of bromoacetonitrile dropwise.
- Continue stirring the reaction mixture for 3 hours at room temperature.
- Concentrate the reaction mixture under reduced pressure.
- To the resulting concentrate, add 15 mL of dichloromethane and filter off any insoluble materials.
- Concentrate the filtrate under reduced pressure.
- Purify the final product using an alumina column chromatography, eluting with dichloromethane.[7]

Synthesis of Diethanolamine-based Amino Acid Derivatives

These derivatives are synthesized to mimic antimicrobial peptides and often possess an amphiphilic nature.

Experimental Protocol: Synthesis of Boc-protected **Diethanolamine**

- Dissolve 0.75 g (7.14 mmol) of diethanolamine in 20 mL of tetrahydrofuran (THF).
- Add a solution of 2.34 g (10.7 mmol) of di-tert-butyl dicarbonate in 35 mL of THF dropwise over 1 hour, maintaining the pH at 8.
- Stir the reaction mixture for 3 hours at room temperature.
- Monitor the reaction progress using thin-layer chromatography (TLC).



- After completion, remove the solvent under vacuum.
- Acidify the resulting mixture with a 20% citric acid solution and extract with ethyl acetate (3 x 75 mL).
- Dry the combined organic phase over anhydrous sodium sulfate and filter.
- Remove the solvent to obtain the Boc-protected diethanolamine.[8]

Biological Activities and Applications

Diethanolamine derivatives have demonstrated a wide range of biological activities, positioning them as valuable scaffolds in drug discovery.

Antimicrobial Activity

Several **diethanolamine** derivatives exhibit significant activity against a spectrum of bacteria and fungi. The mechanism often involves the disruption of the microbial cell membrane.

Quantitative Data: Minimum Inhibitory Concentration (MIC) of Diethanolamine Derivatives

Compound Type	Test Organism	MIC (μg/mL)	Reference
N-substituted maleimides (alkyl)	Staphylococcus aureus	8-32	[9]
N-substituted maleimides (alkyl)	Enterococcus faecalis	8-32	[9]
N-substituted maleimides (alkyl)	Escherichia coli	8-32	[9]
Metal complex of L4	Staphylococcus aureus	16.11	[10]
Tetramic acid derivative 3h	MRSA	4	[11]
Tetramic acid derivative 3c	Cryptococcus neoformans	8	[11]



Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi).
- Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
- Add the microbial inoculum to each well of the microtiter plate.
- Include positive (broth with inoculum, no compound) and negative (broth only) controls.
- Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

Anticancer Activity

Diethanolamine derivatives, including their metal complexes and Schiff bases, have shown promising cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and inhibition of key signaling pathways.

Quantitative Data: IC50 Values of **Diethanolamine** Derivatives in Cancer Cell Lines



Compound	Cell Line	IC50 (µM)	Reference
Platinum(II) complex (3)	Ovarian cancer (A2780)	56	[5]
M4c	Lung carcinoma (A549)	1.75	[13]
M4e	Lung carcinoma (A549)	2.05	[13]
Complex (I)	Lung cancer (Lu-1)	0.8	[14]
Complex (I)	Liver cancer (Hep-G2)	0.4	[14]
Compound 3d	Breast cancer (MCF-7)	43.4	[15]
Compound 4d	Breast cancer (MDA- MB-231)	35.1	[15]

Experimental Protocol: MTT Assay for Cytotoxicity in HeLa Cells

- Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
- Compound Treatment: Treat the cells with various concentrations of the **diethanolamine** derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: After incubation, remove the culture medium and add 100 μL of fresh medium containing 20 μL of MTT solution (5 mg/mL in PBS) to each well.
- Incubation with MTT: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
- Solubilization: Carefully remove the medium and add 200 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.



 Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.[16][17]

Anti-inflammatory Activity

Certain **diethanolamine** derivatives have demonstrated anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO).

Quantitative Data: Anti-inflammatory Activity of Diethanolamine Derivatives

Compound	Assay	IC ₅₀	Reference
DHA-EA derivative J9	Nur77 binding affinity (KD)	8.58 x 10-6 M	[4]
OADP	NO Inhibition (48h)	1.09 ± 0.01 μg/mL	[18]
OADP	NO Inhibition (72h)	0.95 ± 0.01 μg/mL	[18]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

- Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 12 hours.
- Compound Treatment: Pre-treat the cells with various concentrations of the diethanolamine derivative for 1 hour.
- LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 μg/mL) for 24 hours to induce NO production.
- Griess Assay:
 - Collect 100 μL of the cell culture supernatant.
 - \circ Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant in a 96-well plate.
 - Incubate at room temperature for 10 minutes.



- Absorbance Measurement: Measure the absorbance at 540 nm.
- Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to LPS-stimulated cells without the test compound.[19]

Mechanisms of Action: Signaling Pathways

The biological activities of **diethanolamine** and its derivatives are mediated through various molecular mechanisms and signaling pathways.

Diethanolamine-Induced Choline Deficiency

One of the most studied mechanisms of **diethanolamine** toxicity is its interference with choline metabolism. DEA competitively inhibits choline uptake and can be phosphorylated at the expense of choline, leading to a state of choline deficiency.[8][14] This can result in decreased levels of essential metabolites like phosphocholine and S-adenosylmethionine (SAM), impacting DNA methylation and potentially leading to tumorigenesis.[5]



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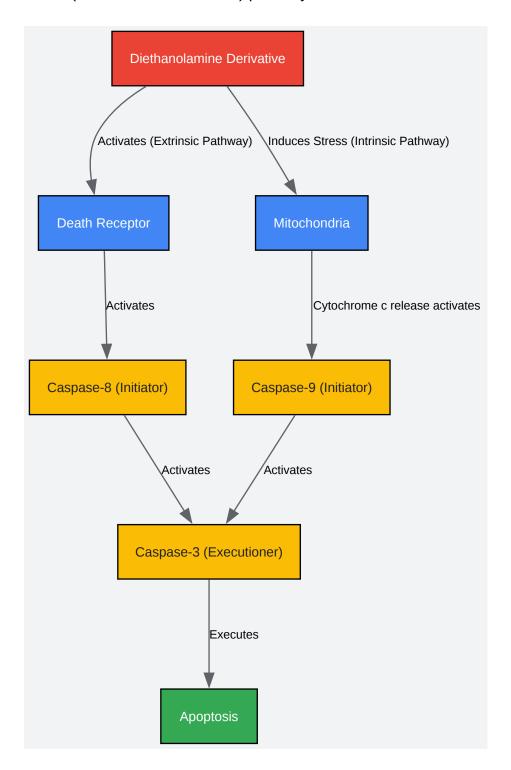
Caption: DEA-induced choline deficiency pathway.

Induction of Apoptosis via Caspase Activation

Many anticancer **diethanolamine** derivatives exert their cytotoxic effects by inducing apoptosis, a programmed cell death process. A key mechanism in apoptosis is the activation of



a cascade of proteases called caspases. This can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondria-mediated) pathways.



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Caption: General apoptotic pathway involving caspases.



Modulation of Inflammatory Signaling

Some **diethanolamine** derivatives exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. For instance, certain derivatives can inhibit the activation of nuclear factor-kappa B (NF-kB), a critical transcription factor that regulates the expression of pro-inflammatory genes.[4][20]

Applications in Drug Development

The diverse biological activities of **diethanolamine** derivatives make them attractive candidates for various therapeutic applications.

- Antimicrobial Agents: Due to their efficacy against a range of pathogens, including drugresistant strains, these derivatives are being explored as new antibiotics and antifungals.[3]
- Anticancer Therapeutics: The potent cytotoxicity of some derivatives against cancer cells, coupled with their ability to induce apoptosis, highlights their potential as novel chemotherapeutic agents.[3]
- Anti-inflammatory Drugs: Derivatives that can modulate inflammatory pathways are being investigated for the treatment of inflammatory diseases.
- Drug Delivery Systems: The amphiphilic nature of some diethanolamine derivatives makes
 them suitable for use in the development of drug delivery systems, such as nanocarriers, to
 improve the solubility and bioavailability of other therapeutic agents.

Conclusion and Future Perspectives

Diethanolamine and its derivatives constitute a promising and versatile class of compounds with significant potential in drug discovery and development. Their broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, warrants further investigation. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity while minimizing potential toxicity. The elucidation of their detailed mechanisms of action will be crucial for their clinical translation. The development of novel synthetic methodologies will also play a key role in expanding the chemical diversity of this important class of molecules, paving the way for the discovery of new and effective therapeutic agents.



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